molecular formula C23H20N3NaO8S2 B1664048 Sodium 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulphonyl]-4-methylphenyl]amino]-9,10-dioxoanthracene-2-sulphonate CAS No. 40847-64-1

Sodium 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulphonyl]-4-methylphenyl]amino]-9,10-dioxoanthracene-2-sulphonate

Cat. No. B1664048
CAS RN: 40847-64-1
M. Wt: 553.5 g/mol
InChI Key: KGFQWQPBSFDQQE-UHFFFAOYSA-M
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Description

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-(((2-hydroxyethyl)amino)sulfonyl)-4-methylphenyl)amino)-9,10-dioxo-, sodium salt (1:1) is a Skin / Eye Irritant.

Scientific Research Applications

Copper-Catalyzed Reactions

The compound is involved in the Ullmann condensation reaction, particularly with nucleophilic reagents in alkaline, aqueous solutions. Copper(II) sulphate as a catalyst shows significant acceleration in reaction rates, especially in the presence of metal-reducing agents. The product distribution in these reactions is influenced by pH levels (Tuong & Hida, 1974).

Hydroxylation Studies

The compound undergoes hydroxylation under specific conditions, leading to the formation of various sodium salts of hydroxy-dioxoanthracene-sulphonates. These reactions are part of broader studies on anthraquinone derivatives, revealing insights into the mechanisms of sulphonate reactions (Morley, 1973).

Photochemical Substitution

This compound is part of studies involving photochemical substitutions of amino- and hydroxy-anthraquinones. The research explores how different conditions, like irradiation with visible light and the presence of sodium sulphite or sulphide, can lead to specific sulphonate and thiolate derivatives (Hamilton et al., 1980).

Reactions with Nitric Acid

In the presence of concentrated nitric acid, the compound forms various anthraquinonesulphonates. The reaction conditions and resulting products from these interactions provide valuable insights into the chemistry of substituted anthracenes (Morley, 2007).

Interaction with DNA

The compound's interaction with DNA, particularly in the context of its resemblance to anthracycline drugs, is noteworthy. Studies involving the interaction of its Ni(II) complex with calf thymus DNA offer insights into the binding parameters and stoichiometry of complex formation, which are essential in understanding the therapeutic potential of such compounds (Guin et al., 2012).

Surface and Solubilisation Activities

The compound is also studied for its surfactant properties. Research on the surface tensions, interfacial tensions, and emulsifying efficiencies of related sulphonates highlights the importance of the hydrophobic/hydrophilic balance in solubilisation processes (Azzam et al., 2004).

Electrocoagulation in Effluent Treatment

Its role in electrocoagulation processes for removing dyes from industrial effluents, particularly using solar energy, demonstrates the compound's utility in environmental applications. The study of key operating parameters in this process provides insights into more efficient and eco-friendly waste treatment methods (Pirkarami et al., 2013).

properties

CAS RN

40847-64-1

Product Name

Sodium 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulphonyl]-4-methylphenyl]amino]-9,10-dioxoanthracene-2-sulphonate

Molecular Formula

C23H20N3NaO8S2

Molecular Weight

553.5 g/mol

IUPAC Name

sodium;1-amino-4-[3-(2-hydroxyethylsulfamoyl)-4-methylanilino]-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C23H21N3O8S2.Na/c1-12-6-7-13(10-17(12)35(30,31)25-8-9-27)26-16-11-18(36(32,33)34)21(24)20-19(16)22(28)14-4-2-3-5-15(14)23(20)29;/h2-7,10-11,25-27H,8-9,24H2,1H3,(H,32,33,34);/q;+1/p-1

InChI Key

KGFQWQPBSFDQQE-UHFFFAOYSA-M

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])S(=O)(=O)NCCO.[Na+]

SMILES

CC1=C(C=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])S(=O)(=O)NCCO.[Na+]

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])S(=O)(=O)NCCO.[Na+]

Appearance

Solid powder

Other CAS RN

40847-64-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-(((2-hydroxyethyl)amino)sulfonyl)-4-methylphenyl)amino)-9,10-dioxo-, sodium salt (1:1)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulphonyl]-4-methylphenyl]amino]-9,10-dioxoanthracene-2-sulphonate
Reactant of Route 2
Reactant of Route 2
Sodium 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulphonyl]-4-methylphenyl]amino]-9,10-dioxoanthracene-2-sulphonate
Reactant of Route 3
Reactant of Route 3
Sodium 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulphonyl]-4-methylphenyl]amino]-9,10-dioxoanthracene-2-sulphonate
Reactant of Route 4
Reactant of Route 4
Sodium 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulphonyl]-4-methylphenyl]amino]-9,10-dioxoanthracene-2-sulphonate
Reactant of Route 5
Reactant of Route 5
Sodium 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulphonyl]-4-methylphenyl]amino]-9,10-dioxoanthracene-2-sulphonate
Reactant of Route 6
Reactant of Route 6
Sodium 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulphonyl]-4-methylphenyl]amino]-9,10-dioxoanthracene-2-sulphonate

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